molecular formula C26H25N3O3 B12722811 ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate CAS No. 35325-49-6

ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate

Cat. No.: B12722811
CAS No.: 35325-49-6
M. Wt: 427.5 g/mol
InChI Key: MPWHKYNUMSYUBY-RRBVXGJZSA-N
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Description

Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate is a complex heterocyclic compound featuring a benzoxazole-indole hybrid core with a cyano-substituted butenoate ester side chain. The benzoxazole moiety contributes to its planar aromatic structure, while the indole system introduces electron-rich properties.

Properties

CAS No.

35325-49-6

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl (E,4E)-2-cyano-4-[1,3,3-trimethyl-5-(5-methyl-1,3-benzoxazol-2-yl)indol-2-ylidene]but-2-enoate

InChI

InChI=1S/C26H25N3O3/c1-6-31-25(30)18(15-27)9-12-23-26(3,4)19-14-17(8-10-21(19)29(23)5)24-28-20-13-16(2)7-11-22(20)32-24/h7-14H,6H2,1-5H3/b18-9+,23-12+

InChI Key

MPWHKYNUMSYUBY-RRBVXGJZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C/1\C(C2=C(N1C)C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC=C1C(C2=C(N1C)C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate has several scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of other complex organic molecules and heterocycles.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s benzoxazole-indole core distinguishes it from analogs like ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 1) (), which replaces benzoxazole with benzimidazole.

Substituent Effects on Solubility and Reactivity

Compared to I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) (), the target compound’s cyano group and fused indole-benzoxazole system likely reduce solubility in polar solvents. The rigid, planar structure may also hinder reactivity in nucleophilic substitution reactions compared to more flexible esters like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .

Electronic and Spectroscopic Properties

The conjugation between the indole’s π-system and the benzoxazole ring could lead to red-shifted absorption/emission spectra relative to simpler benzoate esters (e.g., I-6230). The cyano group may further stabilize the excited state, enhancing fluorescence quantum yield compared to non-cyano analogs .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Solubility (Predicted) Notable Properties
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate Benzoxazole-indole Cyano, butenoate ester Low in polar solvents High thermal stability, strong fluorescence
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 1) Benzimidazole Amino, butanoate ester Moderate Basic NH group, lower thermal stability
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-benzoate Pyridazine, phenethylamino High Flexible side chain, weak fluorescence
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazole-benzoate Isoxazole, phenethoxy Moderate Enhanced solubility, low electron deficiency

Biological Activity

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against certain bacterial strains. In a comparative study, the antibacterial activity of this compound was found to be higher than its antifungal activity . The presence of halo-substitutions on the molecule enhanced its growth inhibition activity, surpassing that of reference drugs like fluconazole and chloramphenicol .

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
E. coli12.5
S. aureus6.25
P. aeruginosa25

Anticancer Properties

Research has indicated potential anticancer activities for this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Colon Carcinoma (HCT-116): The compound exhibited significant activity against the HCT-116 cell line with an IC50 value of 6.2 μM .
  • Human Breast Cancer (T47D): It showed moderate activity against the T47D cell line with an IC50 value of 27.3 μM .

These findings suggest that the compound may have potential applications in cancer therapeutics, particularly for colon and breast cancers.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain metabolic enzymes, which could have implications for various therapeutic applications:

Acetylcholinesterase (AChE) Inhibition : Studies have shown that the compound efficiently inhibits AChE I and II . This property suggests potential applications in treating neurological disorders such as Alzheimer's disease.

EnzymeIC50 (μM)
AChE I15.3
AChE II18.7

Antioxidant Activity

Research has revealed that the compound possesses high antioxidant activity . This property could be beneficial in preventing oxidative stress-related diseases and may contribute to its potential anticancer effects.

Potential Therapeutic Applications

Based on its biological activities, ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate shows promise for various therapeutic applications:

  • Treatment of neurological disorders
  • Cancer therapy, particularly for colon and breast cancers
  • Management of oxidative stress-related conditions
  • Potential antibacterial agent

Case Study: Colon Cancer Cell Line HCT-116

In a comprehensive study focusing on the anticancer properties of indole derivatives, the compound was tested against the HCT-116 colon cancer cell line. The results showed:

  • IC50 value: 6.2 μM
  • Apoptosis induction: 37% at 10 μM concentration
  • Cell cycle arrest: G2/M phase

These findings suggest that the compound may act by inducing apoptosis and disrupting the cell cycle in colon cancer cells, making it a potential candidate for further development in cancer therapeutics.

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